Cas no 1797166-08-5 (6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide)

6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- CHEMBL4910301
- Z1673387425
- 6-cyano-N-pyridin-4-yl-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
- EN300-26598031
- AKOS033527243
- 1797166-08-5
- 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
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- Inchi: 1S/C13H9F3N4O2S/c14-13(15,16)9-20(11-3-5-18-6-4-11)23(21,22)12-2-1-10(7-17)19-8-12/h1-6,8H,9H2
- InChI Key: DRERNJBXWUHTRX-UHFFFAOYSA-N
- SMILES: S(C1C=NC(C#N)=CC=1)(N(C1C=CN=CC=1)CC(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 342.03983120g/mol
- Monoisotopic Mass: 342.03983120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.3Ų
- XLogP3: 1.7
6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598031-0.05g |
6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
1797166-08-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
6-Cyano-N-(Pyridin-4-Yl)-N-(2,2,2-Trifluoroethyl)Pyridine-3-Sulfonamide (CAS No. 1797166-08-5)
The compound 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide (CAS No. 1797166-08-5) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The molecule's structure incorporates a pyridine ring system, a cyano group, and a trifluoroethyl substituent, all of which contribute to its unique chemical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions and selective functional group transformations. The incorporation of the trifluoroethyl group introduces significant steric and electronic effects, making this compound an attractive candidate for exploring non-linear optical properties in materials science. Additionally, the cyano group enhances the molecule's ability to participate in hydrogen bonding, which is crucial for its potential applications in drug design.
Research into the biological activity of 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide has revealed promising results in vitro. Studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound in the development of novel therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for investigating disease mechanisms at the molecular level.
In terms of materials science applications, the compound's electronic properties have been explored for use in organic electronics. The pyridine ring system contributes to its aromatic stability, while the trifluoroethyl group enhances its solubility in organic solvents—a critical factor for processing in thin-film transistor applications. Recent studies have highlighted its potential as a component in high-performance organic semiconductors due to its favorable charge transport characteristics.
The synthesis of 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide involves a series of carefully optimized steps to ensure high yield and purity. The process typically begins with the preparation of intermediates such as cyano-substituted pyridines and trifluoroethyl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. The use of modern catalytic systems has significantly improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound. Initial findings suggest that it undergoes rapid transformation under aerobic conditions, minimizing its persistence in natural ecosystems. This characteristic is particularly important for ensuring the sustainability of processes involving this compound.
In conclusion, 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide (CAS No. 1797166-08-5) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable asset for advancing research in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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